Cas no 91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride)

2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride is a sulfonamide derivative with a hydrochloride salt form, enhancing its solubility and stability for various applications. The compound features a primary amine group and a dimethyl-substituted sulfonamide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural properties enable potential use in the development of bioactive molecules, particularly in medicinal chemistry for targeting sulfonamide-based therapeutics. The hydrochloride salt improves handling and storage characteristics. This compound is suitable for controlled reactions due to its well-defined reactivity profile, offering utility in the synthesis of complex sulfonamide-containing compounds under mild conditions.
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride structure
91893-69-5 structure
Product Name:2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
CAS No:91893-69-5
MF:C4H13ClN2O2S
MW:188.676218748093
MDL:MFCD04112919
CID:1087639
PubChem ID:23448789
Update Time:2025-05-20

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride
    • 2-AMINO-N,N-DIMETHYLETHANE-1-SULFONAMIDE HYDROCHLORIDE
    • Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride (9CI)
    • 2-[(Dimethylamino)sulfonyl]ethanaminium chloride
    • N,N-Dimethyl-2-aminoethanesulfonamide hydrochloride
    • 2-amino-N,N-dimethylethanesulfonamide;hydrochloride
    • MFCD04112919
    • 2-amino-N,N-dimethylethanesulfonamidehydrochloride
    • 12N-837
    • CS-0151270
    • C4H13ClN2O2S
    • SY198278
    • DB-116586
    • 91893-69-5
    • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride, AldrichCPR
    • AKOS015848166
    • 2-azanyl-N,N-dimethyl-ethanesulfonamide hydrochloride
    • 2-Amino-N,N-dimethylethanesulfonamide HCl
    • EN300-218219
    • DTXSID60634264
    • 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
    • Z2168496088
    • SCHEMBL3763700
    • A844092
    • Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride
    • 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
    • MDL: MFCD04112919
    • Inchi: 1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
    • InChI Key: PIZGQSWCZNVPFH-UHFFFAOYSA-N
    • SMILES: Cl.O=S(CCN)(N(C)C)=O

Computed Properties

  • Exact Mass: 188.0386265g/mol
  • Monoisotopic Mass: 188.0386265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Pricemore >>

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2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Preparation of carbapenem derivatives for use as antibacterial agents
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  7 h, reflux
Reference
Synthesis and antiviral, insecticidal, and fungicidal activities of gossypol derivatives containing alkylimine, oxime or hydrazine moiety
Li, Ling; Li, Zheng; Wang, Kailiang; Liu, Yuxiu; Li, Yongqiang; et al, Bioorganic & Medicinal Chemistry, 2016, 24(3), 474-483

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists
Smits, Rogier A.; Adami, Maristella; Istyastono, Enade P.; Zuiderveld, Obbe P.; van Dam, Cindy M. E.; et al, Journal of Medicinal Chemistry, 2010, 53(6), 2390-2400

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt → 90 °C; cooled; overnight, rt
Reference
Preparation of hydroxynaphthyridinone carboxamides useful as HIV integrase inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Quinazolines and related heterocyclic compounds, and their therapeutic use
, United States, , ,

Production Method 8

Reaction Conditions
Reference
N-Nitroso compounds, compositions containing these compounds, and methods of treatment with them
, European Patent Organization, , ,

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Raw materials

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preparation Products

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Suppliers

Amadis Chemical Company Limited
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Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:20
Price ($):217.0/722.0/1155.0
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Additional information on 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

Comprehensive Overview of 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride (CAS No. 91893-69-5)

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride (CAS No. 91893-69-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its sulfonamide backbone and amine hydrochloride functionality, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, featuring a dimethylamino group and a sulfonamide moiety, makes it valuable for designing novel drug candidates and bioactive molecules.

In recent years, the demand for sulfonamide derivatives like 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride has surged due to their applications in medicinal chemistry. Researchers are particularly interested in its potential role as a building block for enzyme inhibitors and receptor modulators. The compound's hydrochloride salt form enhances its solubility, making it suitable for aqueous-based reactions and formulations. This property aligns with the growing trend toward green chemistry and sustainable synthesis methods.

The synthesis of 91893-69-5 typically involves the reaction of dimethylethylenediamine with sulfonyl chloride derivatives, followed by hydrochloric acid treatment to yield the hydrochloride salt. This process is optimized for high purity, which is critical for applications in high-throughput screening and drug discovery. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its structural integrity and purity.

One of the most searched questions about this compound is: "What are the applications of 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride in drug development?" Studies suggest its utility in designing central nervous system (CNS) therapeutics, owing to its ability to cross the blood-brain barrier. Additionally, its sulfonamide group is known to interact with metalloenzymes, making it a candidate for antibacterial and antifungal agents. These attributes are frequently discussed in forums focused on structure-activity relationships (SAR).

From an industrial perspective, CAS No. 91893-69-5 is often sourced as a research-grade chemical by pharmaceutical companies and academic institutions. Its stability under standard storage conditions (room temperature, dry environment) ensures long shelf life, reducing logistical challenges. Suppliers emphasize compliance with Good Manufacturing Practices (GMP) to meet the stringent requirements of preclinical studies.

Emerging trends in computational chemistry have also spotlighted this compound. Molecular docking simulations reveal its potential affinity for G-protein-coupled receptors (GPCRs), a hot topic in precision medicine. Such insights are driving innovation in personalized therapeutics, where sulfonamide-based scaffolds play a pivotal role. This aligns with the increasing use of AI-driven drug design platforms to accelerate discovery timelines.

Environmental and safety profiles of 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride are another area of interest. While it is not classified as hazardous under current regulations, proper handling protocols—such as using personal protective equipment (PPE)—are recommended. This cautious approach resonates with the broader shift toward responsible chemical management in laboratories.

In summary, 91893-69-5 exemplifies the intersection of traditional organic synthesis and modern biopharmaceutical innovation. Its multifaceted applications, from drug intermediates to biochemical probes, underscore its relevance in contemporary science. As research continues to explore its full potential, this compound remains a subject of keen scientific and industrial interest.

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Amadis Chemical Company Limited
(CAS:91893-69-5)2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
A1192955
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):217.0/722.0/1155.0
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